5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid involves the use of 2,2,6,6-tetramethylpiperidine, a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. The synthetic route typically includes the following steps:
Formation of the amide bond: This involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable acylating agent to form the amide intermediate.
Oxidation: The amide intermediate is then oxidized to form the desired this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite or oxone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid has several scientific research applications:
Proteomics Research: It is used as a labeling reagent for amino acids, helping in the study of protein interactions and functions.
Inhibition Studies: Variants of this compound have been explored as inhibitors in biological systems, such as inhibitors of nitric oxide synthases.
Bioconjugation and Labeling: The compound’s derivatives are utilized for bioconjugation and labeling in biochemical research.
Pharmacological Research: Derivatives like lorglumide are used as non-peptide cholecystokinin antagonists, showcasing its significance in pharmacological research.
Spin Labeling and Material Science: It is used in material science and biochemistry for spin labeling, aiding in the study of molecular dynamics and structures.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as inhibitors of nitric oxide synthases by binding to the enzyme’s active site, thereby blocking its activity. The compound’s ability to label amino acids also facilitates the study of protein interactions and functions by providing a detectable marker.
Comparison with Similar Compounds
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid can be compared with similar compounds such as:
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidizing catalyst.
4-Hydroxy-TEMPO (TEMPOL): A derivative of TEMPO used as a catalyst and chemical oxidant.
Properties
IUPAC Name |
5-oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2)8-10(9-14(3,4)16-13)15-11(17)6-5-7-12(18)19/h10,16H,5-9H2,1-4H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSQLNCNGLGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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